LHRH, Des-gly(10)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Luteinizing hormone-releasing hormone, Des-gly(10)-, typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Luteinizing hormone-releasing hormone, Des-gly(10)-, follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone, Des-gly(10)-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the disulfide bonds in the peptide.
Substitution: Amino acid residues can be substituted to create analogues with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study structure-activity relationships and develop new therapeutic agents .
Scientific Research Applications
Luteinizing hormone-releasing hormone, Des-gly(10)-, has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates the role of luteinizing hormone-releasing hormone in reproductive biology and endocrine regulation.
Medicine: Develops therapeutic agents for conditions such as prostate cancer, breast cancer, and endometriosis.
Mechanism of Action
Luteinizing hormone-releasing hormone, Des-gly(10)-, exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate reproductive functions, including ovulation and spermatogenesis .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another luteinizing hormone-releasing hormone analogue used in the treatment of hormone-sensitive cancers.
Histrelin: A potent luteinizing hormone-releasing hormone agonist used in the treatment of prostate cancer and central precocious puberty.
Buserelin: A luteinizing hormone-releasing hormone analogue used in the treatment of hormone-dependent conditions.
Uniqueness
Luteinizing hormone-releasing hormone, Des-gly(10)-, is unique due to its specific amino acid modifications, which confer distinct biological properties. These modifications enhance its stability and potency, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
37783-52-1 |
---|---|
Molecular Formula |
C53H72N16O12 |
Molecular Weight |
1125.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H72N16O12/c1-28(2)19-37(48(77)64-36(9-5-17-58-53(55)56)52(81)69-18-6-10-42(69)45(54)74)63-44(73)25-60-46(75)38(20-29-11-13-32(71)14-12-29)65-51(80)41(26-70)68-49(78)39(21-30-23-59-34-8-4-3-7-33(30)34)66-50(79)40(22-31-24-57-27-61-31)67-47(76)35-15-16-43(72)62-35/h3-4,7-8,11-14,23-24,27-28,35-42,59,70-71H,5-6,9-10,15-22,25-26H2,1-2H3,(H2,54,74)(H,57,61)(H,60,75)(H,62,72)(H,63,73)(H,64,77)(H,65,80)(H,66,79)(H,67,76)(H,68,78)(H4,55,56,58)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
AEQJLKXGAQOIFP-BXXNOCLASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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